Superior Cellular Uptake: D-Arg9 vs. L-Arg9
The D-stereochemistry of the arginine backbone in Cys(Npys)-(D-Arg)9 confers a significant advantage in cellular uptake efficiency over its L-isomer counterpart (L-Arg9). In live-cell analysis across multiple cell types, the D-R9 isoform consistently demonstrated higher transduction levels than the L-R9 isoform. Additionally, real-time kinetic analysis revealed a much faster transduction rate for the D-R9 variant compared to the L-R9 variant [1].
| Evidence Dimension | Cellular Transduction Efficiency |
|---|---|
| Target Compound Data | D-R9 (D-isoform of nona-arginine) |
| Comparator Or Baseline | L-R9 (L-isoform of nona-arginine) |
| Quantified Difference | Higher transduction for D-R9 in all tested cell types; significantly faster uptake kinetics |
| Conditions | Live-cell confocal microscopy analysis using fluorescently labeled oligo-arginines in multiple mammalian cell lines |
Why This Matters
Higher and faster cellular uptake of the D-isomer directly translates to lower required doses and more efficient intracellular delivery of cargoes, reducing overall experimental costs and potential off-target effects.
- [1] Verdurmen, W. P. R., Bovee-Geurts, P. H., Wadhwani, P., Ulrich, A. S., Hällbrink, M., van Kuppevelt, T. H., & Brock, R. (2011). Live-cell analysis of cell penetration ability and toxicity of oligo-arginines. The Journal of Biological Chemistry, 286(11), 9435–9445. View Source
